7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide
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Overview
Description
7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an indeno-thiazole moiety with a benzofuran carboxamide group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and antiviral properties.
Mechanism of Action
Target of Action
The primary target of the compound 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2 . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
The compound this compound interacts with its target, the 3CL pro, by docking into the binding pockets S1 and S2 of the protease . The S1 and S2 sites play a key role in substrate recognition . The compound forms strong hydrogen bonds with Asn142, Glu166 on the S1 subsite .
Biochemical Pathways
The interaction of this compound with 3CL pro affects the protease’s ability to facilitate viral replication. By inhibiting the protease, the compound disrupts the viral life cycle and prevents the virus from multiplying .
Result of Action
The molecular effect of this compound’s action is the inhibition of the 3CL pro, which results in the disruption of the SARS-CoV-2 viral replication process . This leads to a decrease in viral load and potentially mitigates the severity of the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indeno-thiazole Core: This step often involves the cyclization of a precursor molecule containing both indene and thiazole functionalities. Reagents such as phosphorus pentasulfide (P2S5) and ammonium thiocyanate (NH4SCN) are commonly used under reflux conditions.
Attachment of the Benzofuran Carboxamide Group: The benzofuran moiety is introduced through a coupling reaction, often using a carboxylic acid derivative and an amine. This step may require activating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Ethoxylation: The final step involves the ethoxylation of the compound, typically using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the carbonyl group of the carboxamide, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzofuran moiety can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
Oxidation: Oxidized derivatives of the thiazole ring
Reduction: Reduced amide derivatives
Substitution: Halogenated or nitrated benzofuran derivatives
Scientific Research Applications
Chemistry
In chemistry, 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a potential candidate for chemotherapy drugs. Additionally, its antiviral properties are being explored for the treatment of viral infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its unique structure allows for the modification of its physical and chemical properties to suit various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
- 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-3-carboxamide
- 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzothiazole-2-carboxamide
Uniqueness
Compared to similar compounds, 7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide stands out due to its unique combination of the indeno-thiazole and benzofuran moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-ethoxy-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-2-25-15-9-5-7-13-10-16(26-19(13)15)20(24)23-21-22-18-14-8-4-3-6-12(14)11-17(18)27-21/h3-10H,2,11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJWUAKOJVMMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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